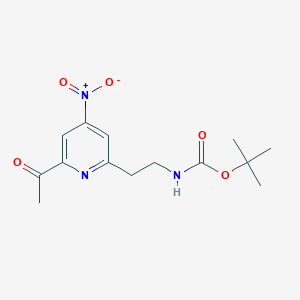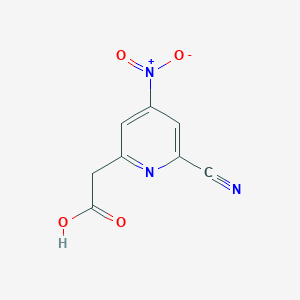
(6-Cyano-4-nitropyridin-2-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyano-4-nitropyridin-2-YL)acetic acid typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(6-Cyano-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can introduce various functional groups at the cyano or nitro positions .
科学研究应用
(6-Cyano-4-nitropyridin-2-YL)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6-Cyano-4-nitropyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro and cyano groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components . Additionally, the cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities .
相似化合物的比较
Similar Compounds
(4-Cyano-6-nitropyridin-2-YL)acetic acid: A similar compound with the cyano and nitro groups positioned differently on the pyridine ring.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different overall structure and biological activity.
Uniqueness
(6-Cyano-4-nitropyridin-2-YL)acetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a cyano group, nitro group, and acetic acid moiety makes it a versatile compound for various synthetic and research applications .
属性
分子式 |
C8H5N3O4 |
|---|---|
分子量 |
207.14 g/mol |
IUPAC 名称 |
2-(6-cyano-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5N3O4/c9-4-6-2-7(11(14)15)1-5(10-6)3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI 键 |
RJIRCBIOSHLDDY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CC(=O)O)C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


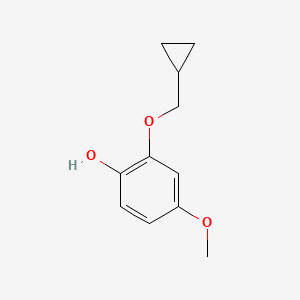
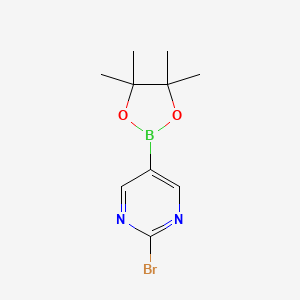

![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)
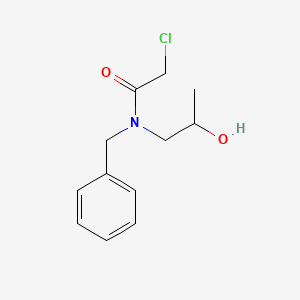





![9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)
